molecular formula C19H20N4O3S2 B11765022 4-(4-Methoxyphenyl)-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol

4-(4-Methoxyphenyl)-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11765022
M. Wt: 416.5 g/mol
InChI Key: OGCRKNMKEZEOQJ-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a pyrrolidinylsulfonylphenyl group, and a triazole ring

Preparation Methods

The synthesis of 4-(4-Methoxyphenyl)-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the triazole ring. Common reagents used in these reactions include hydrazine derivatives, sulfonyl chlorides, and methoxybenzaldehyde. The reaction conditions usually involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine.

Chemical Reactions Analysis

4-(4-Methoxyphenyl)-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the pyrrolidinylsulfonyl group can be replaced by other functional groups using appropriate nucleophiles.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as a biochemical probe for studying enzyme activities and protein interactions.

    Medicine: Research has indicated its potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

4-(4-Methoxyphenyl)-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as:

    1,2,4-Triazole: A simpler triazole compound with a broad range of applications in agriculture and pharmaceuticals.

    Fluconazole: A triazole antifungal agent used in the treatment of fungal infections.

    Voriconazole: Another triazole antifungal with a broader spectrum of activity compared to fluconazole.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H20N4O3S2

Molecular Weight

416.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-3-(4-pyrrolidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20N4O3S2/c1-26-16-8-6-15(7-9-16)23-18(20-21-19(23)27)14-4-10-17(11-5-14)28(24,25)22-12-2-3-13-22/h4-11H,2-3,12-13H2,1H3,(H,21,27)

InChI Key

OGCRKNMKEZEOQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4

Origin of Product

United States

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